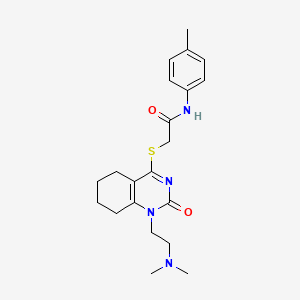
(4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride: is a chemical compound belonging to the class of imidazoles, which are heterocyclic aromatic organic compounds. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1H-imidazole and tert-butyl alcohol .
Reaction Steps: The imidazole ring is first alkylated using tert-butyl alcohol under acidic conditions to introduce the tert-butyl group at the 4-position.
Hydroxylation: The resulting compound is then hydroxylated at the 2-position to form (4-tert-butyl-1H-imidazol-2-yl)methanol .
Conversion to Hydrochloride: The free base is finally converted to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods:
Batch Process: The compound is synthesized in a batch reactor where the reaction conditions (temperature, pressure, and pH) are carefully controlled to optimize yield and purity.
Purification: The crude product is purified using crystallization techniques to obtain the final product with high purity.
化学反応の分析
(4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride: undergoes various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The imidazole ring can be reduced to form a diamine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4) .
Reduction: Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) .
Substitution: Nucleophiles such as ammonia (NH3) and alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation: Imidazole-2-carboxylic acid derivatives.
Reduction: Imidazole-2,4-diamine derivatives.
Substitution: Various substituted imidazoles.
科学的研究の応用
(4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: It is used in the development of new materials and catalysts.
作用機序
The mechanism by which (4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its biological effects.
類似化合物との比較
(4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride: is compared with other similar compounds to highlight its uniqueness:
Imidazole: The parent compound without the tert-butyl group.
1-Methylimidazole: Similar structure but with a methyl group instead of tert-butyl.
2-Methylimidazole: Another positional isomer with a methyl group at the 2-position.
The presence of the tert-butyl group in This compound provides increased steric hindrance and stability compared to its analogs, making it unique in its chemical and biological properties.
特性
IUPAC Name |
(5-tert-butyl-1H-imidazol-2-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c1-8(2,3)6-4-9-7(5-11)10-6;/h4,11H,5H2,1-3H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQJRKVGZGSWQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(N1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![phenyl (2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)carbamate](/img/structure/B2822917.png)



![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2822928.png)


![N-(3,5-dimethylphenyl)-2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2822931.png)
![5-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2822934.png)

![3-(benzenesulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2822937.png)
![4-{[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]sulfonyl}morpholine](/img/structure/B2822938.png)

![2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2822940.png)
